Phenazolam

Description

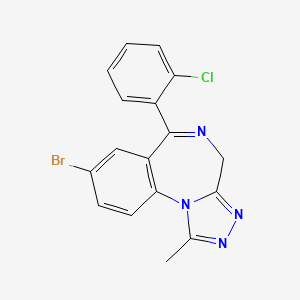

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrClN4/c1-10-21-22-16-9-20-17(12-4-2-3-5-14(12)19)13-8-11(18)6-7-15(13)23(10)16/h2-8H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTCFAZTKZDYCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10236191 |

Source

|

| Record name | 8-Bromo-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87213-50-1 |

Source

|

| Record name | Phenazolam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087213501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Bromo-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENAZOLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AVB9ZZ4ZS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phenazolam's Mechanism of Action on GABA-A Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenazolam, a triazolo-benzodiazepine derivative, exerts its pharmacological effects by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying phenazolam's interaction with GABA-A receptors. While specific quantitative pharmacological data for phenazolam is limited in publicly available literature, this document synthesizes the established principles of benzodiazepine action, supported by data from structurally related compounds, to elucidate its anticipated mechanism. Detailed experimental protocols for key assays used to characterize such compounds are also provided, alongside visualizations of the relevant signaling pathways and experimental workflows.

Introduction: Phenazolam and the GABA-A Receptor

Phenazolam is a potent benzodiazepine derivative that has been identified as a designer drug.[2] Like other benzodiazepines, its primary molecular target is the GABA-A receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[3] GABA-A receptors are ligand-gated ion channels composed of five subunits that form a central chloride (Cl-) selective pore.[3][4] The binding of the endogenous neurotransmitter GABA to these receptors triggers the opening of the channel, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, which in turn reduces neuronal excitability.[3]

Benzodiazepines, including phenazolam, do not bind to the same site as GABA (the orthosteric site). Instead, they bind to a distinct allosteric site, thereby enhancing the effect of GABA.[5] This positive allosteric modulation is the foundation of their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties.[6]

Molecular Mechanism of Action

Phenazolam, as a benzodiazepine, is a positive allosteric modulator of the GABA-A receptor.[1] This means it enhances the receptor's response to GABA without directly activating the receptor itself.[5]

The binding site for benzodiazepines on the GABA-A receptor is located at the interface between the α and γ subunits.[4] For a GABA-A receptor to be sensitive to benzodiazepines, it must contain an α and a γ subunit.[4] Once phenazolam binds to this site, it induces a conformational change in the receptor that increases the affinity of GABA for its binding site.[7] This leads to an increased frequency of the chloride channel opening, resulting in a greater influx of chloride ions and a more pronounced hyperpolarization of the neuron.[6] This potentiation of GABAergic inhibition underlies the pharmacological effects of phenazolam.

Signaling Pathway of Phenazolam's Action on GABA-A Receptors

The following diagram illustrates the signaling pathway initiated by the binding of phenazolam and GABA to the GABA-A receptor.

Caption: Signaling pathway of GABA and Phenazolam on the GABA-A receptor.

GABA-A Receptor Subtype Selectivity

The diverse pharmacological effects of benzodiazepines are mediated by their interaction with different GABA-A receptor subtypes, which are defined by their subunit composition. The majority of GABA-A receptors in the brain are composed of α, β, and γ subunits.[8] The specific α subunit isoform (α1, α2, α3, or α5) present in the receptor complex is a key determinant of the functional effects of benzodiazepine binding.[8]

While specific data for phenazolam is not available, the effects of other benzodiazepines on different subtypes are well-documented:

-

α1-containing receptors: Mediate the sedative and hypnotic effects.[9]

-

α2- and α3-containing receptors: Are primarily associated with the anxiolytic effects.[8][9]

-

α5-containing receptors: Are implicated in learning and memory processes.[9]

It is anticipated that phenazolam's potent sedative and hypnotic effects are mediated through its action on α1-containing GABA-A receptors, while its anxiolytic properties are likely due to modulation of α2 and/or α3-containing subtypes.[1]

Quantitative Pharmacology (Data from Related Compounds)

Due to the lack of publicly available quantitative data for phenazolam, the following table summarizes the binding affinities (Ki) and efficacy (EC50) for the structurally related benzodiazepine, phenazepam, and the commonly studied benzodiazepine, diazepam. This data is presented to provide a comparative context for the anticipated pharmacological profile of phenazolam.

| Compound | Receptor/Assay | Parameter | Value | Reference |

| Phenazepam | Rat Purkinje Neurons (GABA-activated currents) | EC50 | 6.1 ± 0.8 nM | [10] |

| 3-hydroxyphenazepam | Rat Purkinje Neurons (GABA-activated currents) | EC50 | 10.3 ± 1.4 nM | [10] |

| Diazepam | Rat Purkinje Neurons (GABA-activated currents) | EC50 | 13.5 ± 1.9 nM | [10] |

| Diazepam | Recombinant GABA-A Receptors ([3H]flunitrazepam binding) | Ki (α1β3γ2) | 18.2 ± 1.2 nM | [11] |

| Diazepam | Recombinant GABA-A Receptors ([3H]flunitrazepam binding) | Ki (α2β3γ2) | 10.5 ± 0.7 nM | [11] |

| Diazepam | Recombinant GABA-A Receptors ([3H]flunitrazepam binding) | Ki (α3β3γ2) | 12.3 ± 0.9 nM | [11] |

| Diazepam | Recombinant GABA-A Receptors ([3H]flunitrazepam binding) | Ki (α5β3γ2) | 9.8 ± 0.6 nM | [11] |

Experimental Protocols

The characterization of a compound's mechanism of action on GABA-A receptors involves a combination of in vitro and electrophysiological assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the benzodiazepine binding site on the GABA-A receptor.

Objective: To determine the affinity of phenazolam for the benzodiazepine binding site on GABA-A receptors by measuring its ability to displace a radiolabeled ligand (e.g., [3H]flunitrazepam).

Methodology:

-

Membrane Preparation:

-

Homogenize whole brains (minus cerebellum) from male Wistar rats in a buffered sucrose solution (e.g., 0.32 M sucrose, pH 7.4) at 4°C.[12]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.[12]

-

Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g for 30 minutes) to pellet the membranes.[12]

-

Wash the membrane pellet multiple times by resuspension in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and recentrifugation to remove endogenous GABA.[12]

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, incubate a fixed concentration of the radioligand (e.g., 1 nM [3H]flunitrazepam) with a specific amount of membrane protein (e.g., 100-200 µg).[13]

-

Add increasing concentrations of the unlabeled test compound (phenazolam).

-

To determine non-specific binding, a separate set of wells should contain the radioligand and membrane protein in the presence of a high concentration of a known benzodiazepine (e.g., 10 µM diazepam).[13]

-

Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.[13]

-

-

Separation and Detection:

-

Rapidly filter the incubation mixture through glass fiber filters to separate the bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a radioligand binding assay.

Patch-Clamp Electrophysiology

This technique is used to measure the functional effects of a compound on the activity of the GABA-A receptor ion channel.

Objective: To determine the efficacy (e.g., EC50) and potentiation of GABA-activated currents by phenazolam in cells expressing GABA-A receptors.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293 cells) that does not endogenously express GABA-A receptors.

-

Transiently or stably transfect the cells with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, and γ2).

-

-

Electrophysiological Recording:

-

Use the whole-cell patch-clamp technique to record ionic currents from single cells.

-

Hold the cell membrane at a specific potential (e.g., -60 mV).

-

Apply a low concentration of GABA (e.g., EC10-EC20) to elicit a baseline current response.

-

Co-apply the same concentration of GABA with increasing concentrations of phenazolam.

-

-

Data Acquisition and Analysis:

-

Record the changes in the amplitude of the GABA-activated chloride currents in the presence of phenazolam.

-

Plot the percentage potentiation of the GABA current against the logarithm of the phenazolam concentration.

-

Determine the EC50 value (the concentration of phenazolam that produces 50% of the maximal potentiation).

-

Caption: Workflow for a patch-clamp electrophysiology experiment.

Conclusion

Phenazolam, as a triazolo-benzodiazepine, is a positive allosteric modulator of GABA-A receptors. Its mechanism of action involves binding to the benzodiazepine site at the α-γ subunit interface, which enhances the affinity of GABA for its receptor. This leads to an increased frequency of chloride channel opening, resulting in enhanced neuronal inhibition. The specific pharmacological profile of phenazolam, including its sedative, anxiolytic, and other effects, is likely determined by its differential modulation of various GABA-A receptor subtypes. While quantitative data for phenazolam itself remains scarce, the well-established methodologies of radioligand binding assays and patch-clamp electrophysiology, as detailed in this guide, provide a robust framework for its further characterization. Such studies are crucial for a comprehensive understanding of its pharmacological and toxicological properties.

References

- 1. Phenazolam (87213-50-1) for sale [vulcanchem.com]

- 2. Phenazolam - Wikipedia [en.wikipedia.org]

- 3. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GABAA receptor - Wikipedia [en.wikipedia.org]

- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 6. Electrophysiological actions of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Different GABAA receptor subtypes mediate the anxiolytic, abuse-related, and motor effects of benzodiazepine-like drugs in primates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Modulation of GABAA receptor-mediated currents by phenazepam and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PDSP - GABA [kidbdev.med.unc.edu]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

Clobromazolam (Phenazolam): A Technical Guide to its Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clobromazolam, also known by its synonym Phenazolam, is a designer benzodiazepine of the thienotriazolodiazepine class. It is a potent sedative-hypnotic agent that has emerged on the new psychoactive substances (NPS) market. As a research chemical, a comprehensive understanding of its chemical properties is crucial for forensic identification, toxicological analysis, and for guiding future drug development and harm reduction strategies. This technical guide provides an in-depth overview of the core chemical properties of Clobromazolam, including its physicochemical characteristics, spectral data, synthesis, and metabolic pathways, presented with detailed experimental methodologies and visual representations.

Physicochemical Properties

Clobromazolam is a crystalline solid with a molecular formula of C₁₇H₁₂BrClN₄ and a molecular weight of 387.7 g/mol .[1][2] Its chemical structure features a triazole ring fused to a benzodiazepine core, with a bromine substitution on the benzene ring and a chlorine substitution on the phenyl ring.[1][2] While specific experimental values for melting and boiling points are currently undetermined, its solubility has been characterized in various organic solvents.[3][4]

| Property | Value | Source |

| IUPAC Name | 8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[5][6][7]triazolo[4,3-a][5][7]benzodiazepine | [7][8] |

| Synonyms | Phenazolam, DM-II-90, BRN 4550445 | [1][2][8] |

| CAS Number | 87213-50-1 | [3][4][8] |

| Molecular Formula | C₁₇H₁₂BrClN₄ | [1][2][4] |

| Molecular Weight | 387.7 g/mol | [1][2] |

| Appearance | Crystalline solid | [4] |

| Melting Point | Undetermined | [3] |

| Boiling Point | Undetermined | [3] |

| pKa | Not available | |

| Solubility | DMF: 30 mg/mLDMSO: 20 mg/mLEthanol: 10 mg/mLDMF:PBS (pH 7.2) (1:1): 0.5 mg/mL | [4] |

Spectral Analysis

The structural elucidation and identification of Clobromazolam are dependent on various spectroscopic techniques. Below are the available spectral data and representative experimental protocols for their acquisition.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Clobromazolam exhibits a maximum absorption wavelength (λmax) at 224 nm.[4][9]

Experimental Protocol: UV-Vis Spectroscopy

-

Instrumentation: A double-beam UV-Vis spectrophotometer.

-

Sample Preparation: A dilute solution of Clobromazolam is prepared in a suitable solvent, such as ethanol or methanol, to an approximate concentration of 10 µg/mL.

-

Analysis: The spectrophotometer is blanked using the same solvent. The absorbance of the sample solution is then measured over a wavelength range of 200-400 nm.

-

Data Interpretation: The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum.

Infrared (IR) and Raman Spectroscopy

Attenuated Total Reflectance (ATR) Infrared (IR) and FT-Raman spectra of Clobromazolam are available in spectral databases such as PubChem.[10] These techniques provide information about the functional groups present in the molecule.

Experimental Protocol: ATR-IR Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Sample Preparation: A small amount of the solid Clobromazolam sample is placed directly onto the ATR crystal.

-

Analysis: The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is collected and subtracted from the sample spectrum.

-

Data Interpretation: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the various functional groups in the molecule, such as C-H, C=N, C=C, and C-halogen bonds.

Experimental Protocol: FT-Raman Spectroscopy

-

Instrumentation: A Fourier Transform Raman spectrometer with a near-infrared (NIR) laser source (e.g., 1064 nm).

-

Sample Preparation: The solid Clobromazolam sample is placed in a suitable holder, such as a glass capillary tube or an aluminum well plate.

-

Analysis: The sample is irradiated with the laser, and the scattered radiation is collected and analyzed. Spectra are typically recorded over a Raman shift range of 3500-100 cm⁻¹.

-

Data Interpretation: The Raman spectrum is analyzed for characteristic vibrational modes, complementing the information obtained from IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A high-field Nuclear Magnetic Resonance spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Approximately 5-10 mg of Clobromazolam is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

-

Analysis: Both ¹H and ¹³C NMR spectra are acquired. Additional experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the complete assignment of all proton and carbon signals.

-

Data Interpretation: The chemical shifts (δ), coupling constants (J), and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to elucidate and confirm the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for the identification of Clobromazolam in forensic and clinical samples. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) have been used for its analysis.[8][12][13] The exact mass of the protonated molecule ([M+H]⁺) is a key identifier.[8]

Experimental Protocol: GC-MS Analysis

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.

-

Sample Preparation: The sample can be dissolved in a suitable organic solvent. For biological matrices, a prior extraction (e.g., liquid-liquid or solid-phase extraction) is necessary.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Injector Temperature: 280 °C.

-

Oven Program: A temperature gradient is used to separate the analytes, for example, starting at 150°C and ramping to 300°C.

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-550.

-

-

Data Interpretation: The retention time and the mass spectrum of the analyte are compared with a reference standard. The fragmentation pattern in the EI mass spectrum provides structural information.

Experimental Protocol: LC-QTOF-MS Analysis [13]

-

Instrumentation: A Liquid Chromatograph coupled to a Quadrupole Time-of-Flight Mass Spectrometer with an electrospray ionization (ESI) source.

-

LC Conditions:

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a modifier like formic acid or ammonium formate.

-

Flow Rate: 0.3-0.5 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan and product ion scan (MS/MS).

-

Collision Energy: A collision energy spread (e.g., 35 ± 15 eV) is used for fragmentation in MS/MS mode.

-

-

Data Interpretation: The retention time and the accurate mass of the protonated molecule are used for identification. The MS/MS spectrum provides fragmentation information for structural confirmation.

Synthesis

A specific, detailed synthesis protocol for Clobromazolam is not publicly available. However, the synthesis of structurally related triazolobenzodiazepines generally involves a multi-step process.[3][5][6] A plausible synthetic route for Clobromazolam would likely start from a substituted 2-aminobenzophenone precursor.

General Synthetic Workflow for Triazolobenzodiazepines

References

- 1. Metabolism and detection of designer benzodiazepines: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenazolam - Wikipedia [en.wikipedia.org]

- 3. One-Pot Synthesis of Triazolobenzodiazepines Through Decarboxylative [3 + 2] Cycloaddition of Nonstabilized Azomethine Ylides and Cu-Free Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nist.gov [nist.gov]

- 8. cfsre.org [cfsre.org]

- 9. Systematic analysis of novel psychoactive substances. I. Development of a compound database and HRMS spectral library | Semantic Scholar [semanticscholar.org]

- 10. Phenazolam | C17H12BrClN4 | CID 1032830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Analysis of benzodiazepines by thermal desorption direct analysis in real time mass spectrometry (TD-DART-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iris.uniroma1.it [iris.uniroma1.it]

An In-depth Technical Guide on Phenazolam (CAS No. 87213-50-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenazolam, with the Chemical Abstracts Service (CAS) number 87213-50-1, is a synthetic compound belonging to the triazolobenzodiazepine class. First synthesized in the early 1980s, it was never developed for medical use but has emerged as a designer drug.[1][2] This technical guide provides a comprehensive overview of Phenazolam, including its chemical and physical properties, pharmacological profile, and detailed analytical methodologies. The document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of benzodiazepines and novel psychoactive substances.

Chemical and Physical Properties

Phenazolam, also known by its synonym Clobromazolam, is characterized by a triazole ring fused to the benzodiazepine core structure.[3][4] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 87213-50-1 | [3][5] |

| IUPAC Name | 8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[3][4][6]triazolo[4,3-a][3][6]benzodiazepine | [3][5] |

| Molecular Formula | C₁₇H₁₂BrClN₄ | [3][5] |

| Molecular Weight | ~387.7 g/mol | [3][4][5] |

| Physical State | Crystalline solid | [6] |

| Melting Point | 93-96 °C (literature value, though some sources state it is undetermined) | [7] |

| Boiling Point | 250-260 °C (literature value, though some sources state it is undetermined) | [7] |

| Solubility | DMF: 30 mg/ml; DMSO: 20 mg/ml; Ethanol: 10 mg/ml; DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml | [6] |

| Purity | ≥98% |

Synthesis and Purification

Synthesis

A proposed general workflow for the synthesis of triazolobenzodiazepines is outlined below.

Caption: Generalized synthesis workflow for triazolobenzodiazepines.

Purification

A formal, validated purification protocol for Phenazolam is not widely published. However, a general user-submitted recrystallization method for purifying benzodiazepines suggests the following steps:

-

Dissolve the crude Phenazolam in a high-percentage isopropyl alcohol.

-

Filter the solution through a syringe filter to remove insoluble impurities.

-

Gradually cool the solvent to room temperature, followed by refrigeration to induce recrystallization.

-

Collect the recrystallized product by filtration.

-

Wash the collected crystals with cold distilled water and filter again.

-

Dry the purified product.

Pharmacology

Mechanism of Action

Phenazolam is a potent sedative and hypnotic drug that acts as a positive allosteric modulator of the GABA-A receptor.[2][3] It binds to the benzodiazepine site, located at the interface of the α and γ subunits of the GABA-A receptor.[4][8] This binding enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to an increased influx of chloride ions into the neuron.[4] The resulting hyperpolarization of the neuronal membrane potentiates the inhibitory effect of GABA, causing the sedative, anxiolytic, and muscle relaxant effects associated with benzodiazepines.[3][8]

Caption: Signaling pathway of Phenazolam at the GABA-A receptor.

Pharmacological Data

| Parameter | Value | Note | Reference(s) |

| Predicted GABA-A Receptor Binding Affinity (log 1/c) | 10.14 | For "Clobromazolam" from a QSAR model | [9] |

| In-vitro Potency (EC₅₀) | Low nanomolar range (inferred) | Based on analogous compounds | [3] |

| Oral LD₅₀ (mouse) | >1 g/kg | [10] |

Pharmacokinetics and Metabolism

Direct human pharmacokinetic data for Phenazolam is limited. However, based on structurally similar designer benzodiazepines, its pharmacokinetic profile can be inferred.[3] It is expected to exhibit rapid gastrointestinal absorption, high protein binding (>90%), and hepatic metabolism primarily through the cytochrome P450 enzyme CYP3A4/5.[3] The metabolites are likely to be α-hydroxy derivatives.[3] Studies on other designer benzodiazepines, such as flubromazolam, have identified parent glucuronides, mono-hydroxy metabolites, and mono-hydroxy glucuronides as the main urinary excretion products.[11]

Experimental Protocols

Analytical Detection

The following protocols are for the qualitative and quantitative analysis of Phenazolam in forensic samples.

4.1.1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: The standard is diluted in methanol.[4][12]

-

GC Column: HP1-MS (100% dimethylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.

-

Carrier Gas: Helium at a flow rate of 1.2 ml/min.

-

Oven Program: Initial temperature of 170°C for 1 min, ramped to 190°C at 8°C/min, then to 293°C at 18°C/min and held for 7.1 min, followed by a ramp to 325°C at 50°C/min and a final hold for 6.1 min.

-

Injector Temperature: 280°C.

-

MS Parameters:

Caption: Workflow for the GC-MS analysis of Phenazolam.

4.1.2. Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

-

Instrumentation: Sciex TripleTOF® 5600+ with a Shimadzu Nexera XR UHPLC.[4][12]

-

LC Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm).[4][12]

-

Mobile Phase:

-

Gradient: Initial: 95% A, 5% B; ramp to 5% A, 95% B over 13 min; return to initial conditions at 15.5 min.[4][12]

-

Flow Rate: 1.0 ml/min.

-

MS Parameters:

Caption: Workflow for the LC-QTOF-MS analysis of Phenazolam.

Conclusion

Phenazolam is a potent triazolobenzodiazepine with significant sedative and hypnotic properties. This guide has summarized its known chemical and physical characteristics, pharmacological mechanism, and detailed analytical protocols for its detection. The lack of comprehensive, publicly available data on its synthesis, purification, and quantitative pharmacology underscores its status as a designer drug that has not undergone formal clinical development. The provided information is intended to aid researchers in their study of this compound and other novel benzodiazepines.

Disclaimer: Phenazolam is a research chemical and is not intended for human or veterinary use. The information provided in this document is for educational and research purposes only.

References

- 1. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective [mdpi.com]

- 2. Phenazolam - Wikipedia [en.wikipedia.org]

- 3. Phenazolam (87213-50-1) for sale [vulcanchem.com]

- 4. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 5. Phenazepam - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. bluelight.org [bluelight.org]

- 8. GABAA receptor - Wikipedia [en.wikipedia.org]

- 9. The blood-to-plasma ratio and predicted GABAA-binding affinity of designer benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Human urinary metabolic patterns of the designer benzodiazepines flubromazolam and pyrazolam studied by liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cfsre.org [cfsre.org]

Phenazolam: A Comprehensive Technical Guide on its Molecular Structure and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazolam, also known by synonyms such as Clobromazolam, DM-II-90, and BRN 4550445, is a triazolobenzodiazepine derivative.[1][2][3] First synthesized in the early 1980s, it was never commercialized for medical use but has emerged as a designer drug.[1][3] Phenazolam is structurally related to other benzodiazepines like bromazolam and triazolam.[4][5] Like other compounds in its class, it is a central nervous system depressant.[4] This technical guide provides a detailed overview of its molecular structure, physicochemical properties, and analytical characterization.

Molecular Structure and Physicochemical Properties

Phenazolam is a complex heterocyclic compound featuring a triazole ring fused to a benzodiazepine core.[1][6] Its systematic IUPAC name is 8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[4][6][7]triazolo[4,3-a][6][7]benzodiazepine.[1][4][7][8] The structure is characterized by a bromine substituent at the 8-position and a 2-chlorophenyl group at the 6-position.[1][6] This dual-halogenated structure distinguishes it from similar analogues.[1]

The key identifiers and physicochemical properties of Phenazolam are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[4][6][7]triazolo[4,3-a][6][7]benzodiazepine | [4][7][8] |

| Synonyms | Clobromazolam, DM-II-90, BRN 4550445 | [2][3][4] |

| CAS Number | 87213-50-1 | [4][6][7][8] |

| Molecular Formula | C₁₇H₁₂BrClN₄ | [1][6][7][8] |

| Molecular Weight | 387.7 g/mol | [1][6][7][8] |

| Exact Mass | 385.99339 Da | [2][8] |

| SMILES | CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4Cl | [1][6][8] |

| InChI Key | BUTCFAZTKZDYCN-UHFFFAOYSA-N | [1] |

| Physical State | Crystalline Solid | [6][7] |

| λmax | 224 nm | [7] |

Analytical Characterization

The identification and quantification of Phenazolam in forensic and research settings are primarily achieved through chromatographic techniques coupled with mass spectrometry.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

LC-QTOF-MS is a powerful technique for the identification of novel psychoactive substances like Phenazolam.

Quantitative Data from LC-QTOF-MS Analysis

| Parameter | Value | Source(s) |

| Retention Time | 7.62 min | [4] |

| Exact Mass [M+H]⁺ (Theoretical) | 387.0007 | [4] |

| Exact Mass [M+H]⁺ (Measured Δppm) | -0.29 | [9] |

Experimental Protocol: LC-QTOF-MS

-

Instrumentation : Sciex TripleTOF® 5600+ with a Shimadzu Nexera XR UHPLC system.[4] An alternative system is an Agilent 6230B TOF coupled with an Agilent 1260 Infinity HPLC.[9]

-

Sample Preparation : Liquid-liquid extraction (LLE).[4]

-

Chromatographic Column : Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or a Zorbax Eclipse XDB-C18 (50 x 4.6 mm, 1.8 micron).[4][9]

-

Mobile Phase :

-

Gradient Program : Initial: 95% A: 5% B; ramp to 5% A: 95% B over 13 minutes; return to initial conditions at 15.5 minutes.[4]

-

Flow Rate : 1.0 ml/min.[9]

-

Temperatures : Autosampler set to 15 °C.[4]

-

MS Parameters :

-

Scan Range : 100-510 Da.[4]

-

Ion Source : Positive ion scan mode using Agilent Jet Stream technology (Dual AJS ESI).[9]

-

Drying Gas (N₂) Temperature and Flow : 325 °C at 6 l/min.[9]

-

Sheath Gas Temperature and Flow : 325 °C at 8 l/min.[9]

-

Nebulizer : 25 psig.[9]

-

Voltages : Vcap: 4000 V, Nozzle: 2000 V, Skimmer: 65 V, Fragmentor: 175 V, Octopole RF: 750 V.[9]

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another common method for the analysis of benzodiazepines.

Quantitative Data from GC-MS Analysis

| Parameter | Value | Source(s) |

| Retention Time | 14.8 min (locked to tetracosane at 9.258 min) | [9] |

| Base Peak (BP) | m/z 359 | [9] |

| Other Significant Peaks | m/z 357, 203 | [9] |

Experimental Protocol: GC-MS

-

Instrumentation : Agilent GC-MS system.[9]

-

Injection : 1 µL injection volume with a 1:50 split ratio.[9]

-

Injector Temperature : 280 °C.[9]

-

Chromatographic Column : HP1-MS (100% dimethylpolysiloxane), 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.[9]

-

Carrier Gas : Helium at a flow rate of 1.2 ml/min.[9]

-

Oven Program : Hold at 170°C for 1 min, ramp at 8°C/min to 190°C, then ramp at 18°C/min to 293°C and hold for 7.1 min, followed by a ramp at 50°C/min to 325°C and a final hold for 6.1 min.[9]

-

MS Parameters :

Mechanism of Action and Metabolic Pathway

Signaling Pathway

Phenazolam, like other benzodiazepines, exerts its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABAₐ) receptor.[6] It binds to the interface between the α and γ subunits of the receptor, which enhances the effect of the neurotransmitter GABA.[6] This increased GABAergic activity leads to a greater influx of chloride ions into the neuron, causing hyperpolarization and reducing neuronal excitability.[6] The triazole ring fused to the benzodiazepine core is thought to increase its affinity for the GABAₐ receptor.[6]

Metabolic Pathway

While specific human pharmacokinetic data for Phenazolam is limited, its metabolism can be inferred from structurally similar designer benzodiazepines.[6] It is expected to undergo hepatic oxidation, primarily mediated by the CYP3A4 and CYP3A5 enzymes.[6] This process likely generates active metabolites, such as α-hydroxy derivatives, before subsequent excretion.[6]

Synthesis

The synthesis of Phenazolam is a multi-step process that involves the creation of the characteristic triazolobenzodiazepine structure.[1] A general synthetic route is outlined below.

References

- 1. Buy Phenazolam | 87213-50-1 [smolecule.com]

- 2. phenazolam - Wikidata [wikidata.org]

- 3. Phenazolam - Wikipedia [en.wikipedia.org]

- 4. cfsre.org [cfsre.org]

- 5. Monographs [cfsre.org]

- 6. Phenazolam (87213-50-1) for sale [vulcanchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Phenazolam | C17H12BrClN4 | CID 1032830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. policija.si [policija.si]

Pharmacological Profile of Phenazolam: An In-depth Technical Guide

Abstract

Phenazolam (also known as Clobromazolam) is a potent triazolobenzodiazepine that has emerged as a designer drug. This technical guide provides a comprehensive overview of its pharmacological profile, intended for researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data on Phenazolam, this document synthesizes the available information, including its predicted high affinity for the GABA-A receptor, and provides a comparative analysis with structurally related and well-characterized benzodiazepines such as Triazolam, Bromazolam, and Flubromazolam. The guide details the established mechanism of action for this class of compounds, focusing on the allosteric modulation of the GABA-A receptor. Furthermore, it outlines standard experimental protocols for determining receptor binding affinity, in vitro functional potency, and in vivo pharmacological effects, which are crucial for the evaluation of novel benzodiazepines. This document aims to be a valuable resource for the scientific community by consolidating current knowledge and providing a framework for the pharmacological assessment of Phenazolam and its analogues.

Introduction

Phenazolam (8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[1][2]triazolo[4,3-a][1][2]benzodiazepine) is a benzodiazepine derivative that acts as a potent sedative and hypnotic.[3] First synthesized in the early 1980s, it was never developed for medical use but has been identified in forensic cases as a designer drug.[3] Structurally, it is a triazolobenzodiazepine, similar to established drugs like triazolam and other designer benzodiazepines such as bromazolam and flubromazolam.[1][4] This guide provides a detailed overview of its known and predicted pharmacological characteristics.

Mechanism of Action

Like other benzodiazepines, Phenazolam is a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. It binds to the benzodiazepine site, located at the interface of the α and γ subunits of the receptor complex. This binding enhances the effect of the endogenous neurotransmitter GABA, increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a reduction in its excitability. This mechanism underlies the anxiolytic, sedative, myorelaxant, and anticonvulsant effects of this class of drugs.

Quantitative Pharmacological Data

Direct experimental quantitative data for Phenazolam is scarce in peer-reviewed literature. However, a quantitative structure-activity relationship (QSAR) model has predicted its binding affinity to the GABA-A receptor.[5] To provide a comprehensive pharmacological context, the following tables include this predicted value for Phenazolam alongside experimental data for the structurally similar and widely studied triazolobenzodiazepines: Triazolam, Bromazolam, and Flubromazolam.

Table 1: In Vitro Receptor Binding and Functional Potency

| Compound | GABA-A Receptor Binding Affinity (Ki, nM) | GABA-A Receptor Functional Potency (EC50, nM) |

| Phenazolam (Clobromazolam) | 10.14 (Predicted) [5] | Data not available |

| Triazolam | 1.5 - 5.3 | 2.9 - 15 |

| Bromazolam | 1.6 - 7.9 | Data not available |

| Flubromazolam | 0.8 - 2.1 | Data not available |

Note: The Ki and EC50 values for comparative compounds are compiled from various sources and may vary depending on the specific GABA-A receptor subunit composition and experimental conditions.

Table 2: In Vivo Potency (Rodent Models)

| Compound | Sedative Effects (ED50, mg/kg) | Anxiolytic Effects (ED50, mg/kg) |

| Phenazolam | Data not available | Data not available |

| Triazolam | 0.02 - 0.1 | 0.01 - 0.05 |

| Bromazolam | Data not available | Data not available |

| Flubromazolam | ~0.03 | Data not available |

Note: ED50 values are dependent on the specific animal model and behavioral assay used.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of benzodiazepines like Phenazolam.

Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol determines the binding affinity (Ki) of a test compound for the GABA-A receptor.

Methodology:

-

Membrane Preparation: Whole brains from rodents are homogenized in a buffered solution and centrifuged to isolate the cell membranes containing the GABA-A receptors.

-

Incubation: The membrane preparation is incubated with a known concentration of a radiolabeled benzodiazepine (e.g., [3H]flunitrazepam) and varying concentrations of the unlabeled test compound (Phenazolam).

-

Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assay: Electrophysiology

This protocol measures the functional potency (EC50) of a compound in modulating GABA-A receptor activity.

Methodology:

-

Cell Culture and Transfection: A cell line (e.g., HEK293 cells) is transfected with the cDNAs encoding the desired subunits of the GABA-A receptor.

-

Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on the transfected cells. A low concentration of GABA is applied to elicit a baseline current.

-

Drug Application: Varying concentrations of the test compound (Phenazolam) are co-applied with GABA.

-

Data Acquisition and Analysis: The potentiation of the GABA-induced chloride current by the test compound is measured. A concentration-response curve is generated to determine the EC50 value.

In Vivo Behavioral Assay: Mouse Rotarod Test for Sedation/Motor Impairment

This protocol assesses the sedative and motor-impairing effects of a compound in vivo.

Methodology:

-

Apparatus: A rotating rod apparatus (rotarod) is used.

-

Training: Mice are trained to walk on the rotating rod at a constant speed.

-

Drug Administration: Different groups of mice are administered various doses of the test compound (Phenazolam) or a vehicle control.

-

Testing: At a predetermined time after drug administration, the mice are placed back on the rotarod, and the latency to fall off is recorded.

-

Data Analysis: The dose of the compound that causes 50% of the mice to fall off within a specified time (ED50) is calculated as a measure of motor impairment.

Pharmacokinetics and Metabolism

-

Absorption: Likely to be well-absorbed after oral administration.

-

Distribution: Expected to be highly protein-bound and widely distributed into tissues, including the central nervous system.

-

Metabolism: Expected to be metabolized in the liver, primarily by cytochrome P450 enzymes. Potential metabolic pathways include hydroxylation and glucuronidation.

-

Excretion: Metabolites are likely excreted in the urine.

Conclusion

Phenazolam is a potent benzodiazepine with a predicted high affinity for the GABA-A receptor. While direct experimental data on its pharmacology is limited, a comparative analysis with structurally similar compounds like triazolam suggests it possesses significant sedative and hypnotic properties. The experimental protocols outlined in this guide provide a robust framework for the comprehensive pharmacological evaluation of Phenazolam and other novel benzodiazepines. Further research is necessary to fully characterize its in vitro and in vivo pharmacological profile and to understand its full potential for abuse and toxicity.

References

Technical Guide: Solubility Profile of Phenazolam in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the solubility of phenazolam, a triazolo-benzodiazepine derivative, in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, including analytical standard preparation, formulation development, and pharmacokinetic studies.

Introduction

Phenazolam (8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepine) is an analytical reference standard classified as a benzodiazepine.[4][5] Its molecular formula is C₁₇H₁₂BrClN₄, with a molecular weight of 387.7 g/mol .[1][6] As with any compound intended for research or forensic applications, accurate solubility data is fundamental for ensuring consistent and reliable experimental results.[4][5] This guide summarizes the available quantitative solubility data for phenazolam and outlines a standard methodology for its experimental determination.

Quantitative Solubility Data

The solubility of phenazolam has been determined in several common organic solvents. The data presented below is compiled from publicly available technical data sheets from chemical suppliers.

| Organic Solvent | Solubility (mg/mL) | Molar Concentration (mM)¹ |

| Dimethylformamide (DMF) | 30 mg/mL[3][4][7] | 77.38 mM |

| Dimethyl sulfoxide (DMSO) | 20 mg/mL[4][5][7] | 51.59 mM |

| Ethanol | 10 mg/mL[4][5][7] | 25.80 mM |

| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL[3][4][7] | 1.29 mM |

¹Molar concentration calculated using a molecular weight of 387.7 g/mol .

Experimental Protocol for Solubility Determination

While specific experimental protocols for the published data are not detailed, a standard and reliable method for determining the solubility of sparingly soluble compounds like phenazolam is the Shake-Flask Method .[8] This procedure involves achieving equilibrium between the undissolved solid and a saturated solution, followed by quantification of the dissolved compound.

Objective: To determine the equilibrium solubility of phenazolam in a given organic solvent at a specified temperature.

Materials:

-

Phenazolam (crystalline solid)[3]

-

Selected organic solvent (HPLC grade)

-

Volumetric flasks and pipettes

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector[9]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid phenazolam to a sealed vial containing a known volume of the desired organic solvent. The presence of undissolved solid is necessary to ensure saturation is reached.[8]

-

-

Equilibration:

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, remove the vial and allow the undissolved solid to settle.

-

To separate the saturated supernatant from the excess solid, centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes).

-

Carefully withdraw an aliquot of the clear supernatant. For further purification, the aliquot can be passed through a syringe filter (0.22 µm).

-

-

Sample Preparation for Quantification:

-

Accurately dilute the saturated supernatant with the mobile phase or a suitable solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

-

Quantification via HPLC:

-

Analyze the diluted sample using a validated HPLC method. A calibration curve prepared from a stock solution of known phenazolam concentration must be used for quantification.

-

Example HPLC Parameters (based on published analytical methods): [10][11]

-

Instrument: UHPLC system coupled with a TOF-MS or UV detector.[10][11]

-

Column: A C18 column (e.g., Phenomenex Kinetex C18, 50 mm x 3.0 mm, 2.6 µm).[10]

-

Mobile Phase: A gradient of an aqueous phase (e.g., 10 mM ammonium formate) and an organic phase (e.g., methanol/acetonitrile mixture).[10]

-

Detection: UV detection at λmax ~224 nm or mass spectrometry in positive ion scan mode.[4]

-

-

-

Calculation:

-

Determine the concentration of phenazolam in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated supernatant by multiplying the result by the dilution factor. This final value represents the solubility of phenazolam in the tested solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps of the Shake-Flask method for determining phenazolam solubility.

Caption: Workflow for determining phenazolam solubility using the Shake-Flask method.

References

- 1. Phenazolam (87213-50-1) for sale [vulcanchem.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Phenazolam | TargetMol [targetmol.com]

- 6. Phenazolam | C17H12BrClN4 | CID 1032830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. glpbio.com [glpbio.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cfsre.org [cfsre.org]

- 11. policija.si [policija.si]

Phenazolam: An In-depth Technical Guide to Stability and Degradation Pathways

Disclaimer: This document provides a comprehensive overview of the anticipated stability and degradation pathways of Phenazolam based on established chemical principles and data from structurally related benzodiazepines. As of the date of this publication, detailed experimental stability and degradation studies specifically on Phenazolam are not extensively available in the public domain. Therefore, the degradation pathways and products described herein are illustrative and intended to guide researchers in designing and executing their own studies.

Introduction

Phenazolam, chemically known as 8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepine, is a potent triazolo-benzodiazepine.[1][2] Understanding its stability and degradation profile is crucial for the development of analytical methods, formulation of stable dosage forms, and ensuring the safety and efficacy of potential therapeutic applications. This guide summarizes the expected stability of Phenazolam under various stress conditions and proposes its likely degradation pathways based on the known chemistry of the benzodiazepine class.

Physicochemical Properties

A summary of the key physicochemical properties of Phenazolam is presented in Table 1.

Table 1: Physicochemical Properties of Phenazolam

| Property | Value | Source |

| IUPAC Name | 8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepine | [2] |

| Molecular Formula | C₁₇H₁₂BrClN₄ | [1][2] |

| Molecular Weight | 387.7 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Storage Stability | Reported to be stable for ≥ 5 years when stored at -20°C. | [1] |

Anticipated Stability Profile and Degradation Pathways

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. Based on the structure of Phenazolam, which contains a triazolo-benzodiazepine core, several degradation pathways can be anticipated under stress conditions.

Hydrolytic Degradation

The benzodiazepine ring system is susceptible to hydrolysis, particularly at the azomethine (C=N) bond. This can lead to the opening of the seven-membered diazepine ring.

-

Acidic Conditions: In acidic media, the imine bond is prone to hydrolysis, which would lead to the formation of a benzophenone derivative. The triazole ring is generally more stable to acid hydrolysis than the diazepine ring.

-

Alkaline Conditions: Under basic conditions, the amide linkage within the diazepine ring could be susceptible to hydrolysis, also potentially leading to ring opening.

-

Neutral Conditions: While more stable at neutral pH, prolonged exposure to water, especially at elevated temperatures, could result in slow hydrolysis.

A proposed hydrolytic degradation pathway for Phenazolam is illustrated in the diagram below.

Caption: Proposed Hydrolytic Degradation of Phenazolam.

Oxidative Degradation

The Phenazolam molecule has several sites that could be susceptible to oxidation, such as the electron-rich aromatic rings and the diazepine ring. Common oxidizing agents used in forced degradation studies include hydrogen peroxide.

-

N-Oxide Formation: The nitrogen atoms in the diazepine and triazole rings could be oxidized to their corresponding N-oxides.

-

Hydroxylation: The aromatic rings could undergo hydroxylation.

A potential oxidative degradation pathway is shown below.

Caption: Potential Oxidative Degradation Pathways of Phenazolam.

Photolytic Degradation

Exposure to UV or visible light can induce photodegradation. The aromatic rings and the conjugated system in Phenazolam are potential chromophores that can absorb light and undergo photochemical reactions. This could involve radical reactions, rearrangements, or cleavage of bonds. The specific degradation products would depend on the wavelength of light and the solvent system.

Thermal Degradation

At elevated temperatures, Phenazolam may undergo thermal decomposition. The degradation pathway would be dependent on the temperature and whether the degradation occurs in the solid state or in solution.

Experimental Protocols for Stability and Degradation Studies

To perform a comprehensive stability analysis of Phenazolam, a series of forced degradation studies should be conducted. The following are general protocols that can be adapted.

General Experimental Workflow

The workflow for a forced degradation study typically involves stress testing, sample analysis, and data interpretation.

Caption: General Workflow for a Forced Degradation Study.

Recommended Stress Conditions

Table 2 provides a summary of typical stress conditions used in forced degradation studies for small molecule pharmaceuticals.

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M to 1 M HCl | Room Temperature to 80°C | Several hours to days |

| Base Hydrolysis | 0.1 M to 1 M NaOH | Room Temperature to 80°C | Several hours to days |

| Oxidation | 3% to 30% H₂O₂ | Room Temperature | Several hours to days |

| Photolytic | UV (e.g., 254 nm) and Visible Light | Room Temperature | Several hours to days |

| Thermal | 60°C to 100°C (in solution or solid) | 60°C to 100°C | Several hours to days |

Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common technique. Mass Spectrometry (MS) is invaluable for the identification of degradation products.

-

HPLC Method:

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) is often used.

-

Detection: UV detection at a wavelength where Phenazolam and its potential degradation products absorb (e.g., around 254 nm).

-

Mass Spectrometry: Electrospray ionization (ESI) in positive mode is generally effective for benzodiazepines. High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurements and elemental composition determination of degradation products.

-

Conclusion

While specific experimental data on the stability and degradation of Phenazolam is limited in the public domain, this guide provides a framework for researchers to approach such studies. Based on the chemistry of the triazolo-benzodiazepine scaffold, Phenazolam is expected to be susceptible to hydrolysis, oxidation, and photolysis. The development of a robust, stability-indicating analytical method, such as HPLC-UV/MS, is paramount for accurately assessing its stability and identifying any potential degradation products. The protocols and hypothetical pathways outlined in this document should serve as a valuable resource for scientists and professionals in the field of drug development.

References

A Technical Guide on the Toxicological Profile of Phenazolam

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenazolam (also known as Clobromazolam) is a triazolo-benzodiazepine that has emerged as a novel psychoactive substance.[1][2] As a member of the benzodiazepine class, it is presumed to exert its effects by acting as a positive allosteric modulator of the GABA-A receptor, leading to central nervous system depression.[1][3][4] This document provides a concise technical overview of the available toxicological data for Phenazolam in animal models. Due to its status as a designer drug, comprehensive, peer-reviewed toxicological data is limited.[2][4] Therefore, this guide synthesizes available data and describes the standardized experimental protocols that would be employed to formally assess its toxicological profile.

Acute Toxicity

Acute toxicity studies are designed to evaluate the adverse effects that occur within a short time following the administration of a single, high dose of a substance.[5][6] The median lethal dose (LD50) is a common metric from these studies.

Quantitative Data: Lethal Dose (LD50)

The primary quantitative data available for Phenazolam's acute toxicity is derived from a material safety data sheet.

| Species | Route of Administration | LD50 Value (mg/kg) | Data Source |

| Mouse | Oral | >1000 mg/kg | Cayman Chemical SDS[7] |

Interpretation: An oral LD50 value greater than 1000 mg/kg in mice suggests a relatively low order of acute toxicity by ingestion. However, this single data point is insufficient for a comprehensive risk assessment.

Experimental Protocols

While specific, published toxicology studies for Phenazolam are not available, the following sections detail the standardized methodologies that would be used to formally characterize its safety profile.

Protocol: Acute Oral Toxicity Assessment (Based on OECD Guideline 423)

This protocol outlines the Acute Toxic Class Method, a stepwise procedure used to assess acute oral toxicity while minimizing animal use.[5][8][9]

Objective: To classify Phenazolam based on its acute oral toxicity and estimate its LD50.

Animal Model:

-

Species: Rat (preferred) or mouse.

-

Sex: Typically, a single sex (usually female, as they are often slightly more sensitive) is used.[8]

-

Group Size: 3 animals per step.[8]

Methodology:

-

Dose Selection: Starting doses are selected from predefined levels (e.g., 5, 50, 300, 2000 mg/kg) based on existing information or structure-activity relationships.[5][10]

-

Administration: A single dose of Phenazolam, formulated in an appropriate vehicle, is administered to the animals via oral gavage.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory patterns, CNS disturbances), and changes in body weight for up to 14 days.[6]

-

Stepwise Procedure:

-

If mortality is observed in the first group, the dose for the next group is lowered.

-

If no mortality is observed, the dose is increased for the subsequent group.

-

The study continues until a dose causing mortality or survival is clearly identified, allowing for classification into a GHS (Globally Harmonized System) category.[5]

-

-

Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

Protocol: Safety Pharmacology Core Battery

Safety pharmacology studies are essential for identifying potential adverse effects on vital physiological functions before human clinical trials.[11][12]

Objective: To evaluate the effects of Phenazolam on the central nervous, cardiovascular, and respiratory systems.

-

Central Nervous System (CNS):

-

Cardiovascular System:

-

Animal Model: Dog (e.g., Beagle) or non-human primate, often using telemetry implants for continuous monitoring.

-

Method: Key parameters such as blood pressure, heart rate, and electrocardiogram (ECG) are measured to detect any effects on cardiac function, including potential for arrhythmias.

-

-

Respiratory System:

-

Animal Model: Rat.

-

Method: Whole-body plethysmography is used to measure respiratory rate, tidal volume, and minute volume in conscious, unrestrained animals.[12]

-

Mechanism of Action & Visualized Workflows

Signaling Pathway: GABA-A Receptor Modulation

As a benzodiazepine, Phenazolam acts as a positive allosteric modulator at the GABA-A receptor.[3][14] It binds to a site distinct from the GABA binding site, increasing the frequency of chloride channel opening when GABA is bound.[14][15] This enhances the inhibitory effect of GABA, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.[3][15]

Caption: Allosteric modulation of the GABA-A receptor by Phenazolam.

Experimental Workflow: Acute Toxic Class Method (OECD 423)

The following diagram illustrates the decision-making process in a typical acute toxic class study.

Caption: Decision workflow for the Acute Toxic Class Method (OECD 423).

References

- 1. cfsre.org [cfsre.org]

- 2. Phenazolam - Wikipedia [en.wikipedia.org]

- 3. benzoinfo.com [benzoinfo.com]

- 4. Monographs [cfsre.org]

- 5. researchgate.net [researchgate.net]

- 6. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 9. Test No. 423: Acute Oral toxicity - Acute Toxic Class Method | OECD [oecd.org]

- 10. bemsreports.org [bemsreports.org]

- 11. Principles of Safety Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scantox.com [scantox.com]

- 13. Safety pharmacology | NC3Rs [nc3rs.org.uk]

- 14. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

The Discovery and Synthesis of Phenazolam: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenazolam (also known as Clobromazolam) is a potent triazolobenzodiazepine that has garnered attention within the scientific and forensic communities. First synthesized in the early 1980s, it was never commercialized for medical use but has recently emerged as a designer drug.[1][2] This document provides a comprehensive technical guide on the discovery, history of synthesis, and key chemical and pharmacological characteristics of Phenazolam. It is intended for researchers, scientists, and professionals in drug development and forensic analysis.

Discovery and Historical Context

Phenazolam was first synthesized in the early 1980s.[1][2] The primary scientific literature documenting its initial creation is a 1983 paper by Vejdělek and Protiva in the Collection of Czechoslovak Chemical Communications.[3][4] Despite its potent sedative and hypnotic properties, Phenazolam was never developed for medical applications.[1] For decades, it remained a relatively obscure compound within scientific literature.

In March 2016, Phenazolam was identified in seized drug samples by a laboratory in Sweden, marking its appearance on the illicit drug market as a "research chemical" or designer drug.[1] Like many novel psychoactive substances, it is often pirated from early pharmaceutical research.[5][6] Its structural similarity to other potent benzodiazepines like bromazolam and triazolam has contributed to its use and associated adverse events.[5][6]

Physicochemical Properties

Phenazolam is chemically designated as 8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[7][8][9]triazolo[4,3-a][7][9]benzodiazepine.[1] Its core structure is a benzodiazepine fused with a triazole ring, a modification known to enhance affinity for the GABA-A receptor.[7] The table below summarizes its key physicochemical properties.

| Property | Value | References |

| IUPAC Name | 8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[7][8][9]triazolo[4,3-a][7][9]benzodiazepine | [1] |

| Synonyms | Clobromazolam, DM-II-90, BRN 4550445 | [1][5] |

| Molecular Formula | C₁₇H₁₂BrClN₄ | [1][7][8] |

| Molecular Weight | ~387.7 g/mol | [1][7][8] |

| CAS Number | 87213-50-1 | [1][5] |

| Physical State | Crystalline solid | [3][7] |

| Solubility | DMF: 30 mg/ml; DMSO: 20 mg/ml; Ethanol: 10 mg/ml; DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml | [3][4] |

Synthesis of Phenazolam

The synthesis of Phenazolam, as first described by Vejdělek and Protiva, follows a multi-step process typical for triazolobenzodiazepines.[3] While the specific reagents and conditions are detailed in the original 1983 publication, a general methodology can be outlined.

General Synthesis Pathway

The synthesis of benzodiazepines often begins with the condensation of an o-phenylenediamine with a ketone.[10] For triazolobenzodiazepines like Phenazolam, the pathway typically involves the formation of a benzodiazepine intermediate which is then cyclized to form the fused triazole ring. A common approach starts with a substituted 2-aminobenzophenone.

The generalized steps are:

-

Formation of the Benzodiazepine Core: This usually starts with the reaction of a 2-amino-5-bromo-2'-chlorobenzophenone with an amino acid derivative, followed by cyclization to form the 1,4-benzodiazepine ring structure.

-

Thionation and Hydrazine Addition: The amide group in the benzodiazepine ring is converted to a thioamide, which then reacts with hydrazine to form a hydrazino-benzodiazepine.

-

Triazole Ring Formation: The final step is the cyclization of the hydrazino-intermediate with an orthoester (e.g., triethyl orthoacetate to introduce the 1-methyl group) to form the fused triazolo ring, yielding Phenazolam.

Experimental Protocol Considerations

For a precise and reproducible synthesis of Phenazolam, adherence to the original protocol by Vejdělek and Protiva (1983) is recommended.[3][4] Key experimental considerations include:

-

Solvent Selection: The choice of solvent is critical for yield and purity. Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile, and tetrahydrofuran (THF) are commonly used in different stages of benzodiazepine synthesis.[8]

-

Catalysts: Acidic catalysts are often required to promote the condensation and cyclization reactions.[10]

-

Purification: Purification of the final product and intermediates is typically achieved through recrystallization or column chromatography to ensure high purity.

Mechanism of Action

Like all benzodiazepines, Phenazolam exerts its effects by acting as a positive allosteric modulator of the GABA-A (gamma-aminobutyric acid type A) receptor.[7]

-

Binding: Phenazolam binds to a specific site on the GABA-A receptor, located at the interface between the alpha (α) and gamma (γ) subunits.[7]

-

Modulation: This binding event does not activate the receptor directly but enhances the effect of the endogenous neurotransmitter, GABA.[11] It increases the frequency of the chloride ion channel opening when GABA is bound.[11]

-

Neuronal Inhibition: The increased influx of chloride ions (Cl⁻) into the neuron leads to hyperpolarization of the cell membrane.[7] This makes the neuron less likely to fire an action potential, resulting in widespread central nervous system depression.[11]

The primary pharmacological effects are attributed to its action on different GABA-A receptor subtypes:

-

Anxiolysis: Mediated by α2-subunit containing receptors, particularly in the amygdala.[7]

-

Sedation/Hypnosis: Primarily involves activation of receptors containing the α1-subunit.[7]

-

Muscle Relaxation: Results from modulation of GABA-A receptors in the spinal cord.[7]

Pharmacokinetic Profile

Direct human pharmacokinetic data for Phenazolam is scarce.[7] However, its profile can be inferred from structurally similar triazolobenzodiazepines.

| Parameter | Inferred Profile | Reference |

| Absorption | Rapid gastrointestinal absorption, with peak plasma concentrations expected within 2-4 hours. | [7] |

| Distribution | High protein binding (>90%), leading to significant tissue retention. | [7] |

| Metabolism | Primarily hepatic, likely via cytochrome P450 enzymes, specifically CYP3A4/5. May produce active metabolites. | [7] |

| Elimination | Expected to have a long elimination half-life, potentially exceeding 24 hours, due to its halogenated structure which can slow hepatic clearance. | [7] |

The presence of bromine and chlorine substituents likely contributes to a delayed clearance compared to non-halogenated benzodiazepines, increasing the risk of accumulation with repeated use.[7]

Forensic and Analytical Detection

The emergence of Phenazolam on the illicit market necessitates robust analytical methods for its detection in biological and seized samples.

Experimental Protocol: LC-QTOF-MS

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is a highly sensitive and specific method for identifying novel benzodiazepines. A sample protocol is outlined below.

-

Instrumentation: Agilent 6540 Q-TOF LC/MS system or similar.

-

Chromatographic Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm).[5]

-

Mobile Phase:

-

A: Ammonium formate (10 mM, pH 3.0).[5]

-

B: Acetonitrile.

-

-

Gradient: A time-based gradient from 95% A to 95% B over approximately 13 minutes.[5]

-

Injection Volume: 10 µL.[5]

-

Detection: TOF MS scan range set to 100-510 Da.[5]

-

Identification: The retention time (approx. 7.62 min under specific conditions) and the accurate mass of the protonated molecule ([M+H]⁺ at m/z 387.0007) are used for positive identification against a certified reference standard.[5][6]

Conclusion

Phenazolam is a potent synthetic benzodiazepine with a history rooted in pharmaceutical research of the 1980s. Although never medically adopted, its recent emergence as a designer drug presents significant challenges for public health and law enforcement. A thorough understanding of its synthesis, chemical properties, mechanism of action, and analytical detection methods is crucial for the scientific and forensic communities to address its impact effectively. Further research into its specific pharmacokinetics and toxicology in humans is warranted.

References

- 1. Phenazolam - Wikipedia [en.wikipedia.org]

- 2. Phenazolam - Wikiwand [wikiwand.com]

- 3. caymanchem.com [caymanchem.com]

- 4. glpbio.com [glpbio.com]

- 5. cfsre.org [cfsre.org]

- 6. Monographs [cfsre.org]

- 7. Phenazolam (87213-50-1) for sale [vulcanchem.com]

- 8. Buy Phenazolam | 87213-50-1 [smolecule.com]

- 9. Phenazepam - Wikipedia [en.wikipedia.org]

- 10. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Phenazepam? [synapse.patsnap.com]

Phenazolam's Interaction with Benzodiazepine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenazolam (also known as clobromazolam) is a potent triazolobenzodiazepine that has emerged as a designer drug. Like other benzodiazepines, its pharmacological effects are mediated through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide provides an in-depth overview of the binding affinity of phenazolam for benzodiazepine receptors, drawing on available data and comparative analysis with structurally related compounds. This document details the mechanism of action, summarizes quantitative binding data, outlines experimental protocols for receptor binding assays, and visualizes key pathways and workflows to support further research and drug development efforts. While experimental binding data for phenazolam is limited, this guide consolidates current knowledge to inform future investigation.

Introduction

Phenazolam is a synthetic benzodiazepine derivative characterized by a triazolo ring fused to the diazepine ring structure. It was first synthesized in the early 1980s but was never commercialized for medical use. In recent years, it has been identified in the illicit drug market, raising concerns due to its high potency. Understanding the interaction of phenazolam with its molecular target, the GABA-A receptor, is crucial for predicting its pharmacological and toxicological profile. This guide focuses on the core of its mechanism: the binding affinity for the benzodiazepine site on the GABA-A receptor.

Mechanism of Action: The GABA-A Receptor

The primary target for benzodiazepines is the GABA-A receptor, a ligand-gated ion channel that is the main inhibitory neurotransmitter receptor in the central nervous system. GABA-A receptors are pentameric structures composed of various subunits (e.g., α, β, γ). The benzodiazepine binding site is located at the interface between the α and γ subunits.

Upon binding, benzodiazepines like phenazolam do not activate the receptor directly but instead act as positive allosteric modulators. They increase the affinity of the receptor for its endogenous ligand, GABA. This enhanced GABAergic neurotransmission leads to an increased influx of chloride ions, resulting in hyperpolarization of the neuron and a decrease in its excitability. This neuronal inhibition underlies the characteristic sedative, anxiolytic, muscle relaxant, and anticonvulsant effects of benzodiazepines.

Signaling Pathway of GABA-A Receptor Modulation